molecular formula C14H12N4S B2753294 Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide CAS No. 1164564-47-9

Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide

Cat. No. B2753294
CAS RN: 1164564-47-9
M. Wt: 268.34
InChI Key: JVJCLXHJJRDDEV-FPLPWBNLSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have diverse biological activity . They contain condensed triazole and pyrimidine rings .


Synthesis Analysis

A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,2,4-triazolo[1,5-a]pyrimidines can be synthesized by the multicomponent variant, the Biginelli reaction of ATs, 1,3-dicarbonyl or related compounds with aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various spectroscopic techniques such as IR and NMR .

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of various triazolopyrimidine derivatives, highlighting their complex structures and potential for further functionalization. For example, Lahmidi et al. (2019) detailed the synthesis of a novel pyrimidine derivative, emphasizing its structural characterization through X-ray diffraction and spectroscopic techniques, providing a foundation for understanding similar compounds (Lahmidi et al., 2019). Gazizov et al. (2020) investigated the nitration of azolopyrimidines, leading to a series of nitrotriazolopyrimidines, followed by their reduction, showcasing the chemical versatility and potential for creating diverse derivatives (Gazizov et al., 2020).

Biological Activities

Several studies have examined the biological activities of triazolopyrimidine derivatives, revealing their potential as therapeutic agents. For instance, compounds synthesized from triazolopyrimidines have shown antibacterial activity against common pathogens, suggesting potential applications in developing new antimicrobial agents (Lahmidi et al., 2019). Other research has focused on the antitumor and antiviral potentials of these compounds, highlighting their ability to inhibit the growth of cancer cell lines and viruses, indicating their significance in the search for new anticancer and antiviral therapies (Hafez & El-Gazzar, 2009).

Supramolecular Chemistry

Triazolopyrimidines have also been studied in the context of supramolecular chemistry, where their ability to form complex structures with potential applications in materials science has been explored. Fonari et al. (2004) discussed the formation of hydrogen-bonded supramolecular assemblies using pyrimidine derivatives, demonstrating the utility of these compounds in creating novel materials with specific properties (Fonari et al., 2004).

Safety and Hazards

The safety and hazards of [1,2,4]triazolo[1,5-a]pyrimidines would depend on the specific compound and its biological activity. Some [1,2,4]triazolo[1,5-a]pyrimidines have shown antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .

properties

IUPAC Name

2-methylsulfanyl-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-19-14-16-13-15-10-9-12(18(13)17-14)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJCLXHJJRDDEV-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide

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